6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose
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Overview
Description
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose is a complex organic compound that belongs to the class of glycopeptides It is characterized by the presence of a glucopyranose ring linked to a peptide chain composed of tyrosine, glycine, phenylalanine, and leucine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose typically involves multiple steps, starting with the protection of functional groups on the glucopyranose ring. The peptide chain is synthesized separately using solid-phase peptide synthesis (SPPS) techniques. The final step involves the coupling of the peptide chain to the glucopyranose ring through a glycosidic bond. Common reagents used in this synthesis include protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow synthesis techniques to enhance efficiency. The use of automated peptide synthesizers and advanced purification methods such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The disulfide bonds in the peptide chain can be reduced to thiols.
Substitution: The hydroxyl groups on the glucopyranose ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dopaquinone and other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of azido or thiol-substituted glucopyranose derivatives.
Scientific Research Applications
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycopeptide synthesis and glycosidic bond formation.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The peptide chain can bind to receptors on the cell surface, triggering intracellular signaling cascades. The glucopyranose ring can enhance the compound’s stability and bioavailability. Key pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-6-amino-D-glucopyranose: A simpler derivative with an amino group at the C-6 position.
6-Deoxy-6-(phenylalanylleucylamino)-D-glucopyranose: A related compound with a shorter peptide chain.
Uniqueness
6-Deoxy-6-(tyrosylglycylglycylphenylalanylleucylamino)-D-glucopyranose is unique due to its longer peptide chain and the presence of multiple amino acid residues, which confer distinct biochemical properties and potential therapeutic applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C34H48N6O11 |
---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]pentanamide |
InChI |
InChI=1S/C34H48N6O11/c1-18(2)12-23(32(48)37-15-25-28(44)29(45)30(46)34(50)51-25)40-33(49)24(14-19-6-4-3-5-7-19)39-27(43)17-36-26(42)16-38-31(47)22(35)13-20-8-10-21(41)11-9-20/h3-11,18,22-25,28-30,34,41,44-46,50H,12-17,35H2,1-2H3,(H,36,42)(H,37,48)(H,38,47)(H,39,43)(H,40,49)/t22-,23-,24-,25+,28+,29-,30+,34?/m0/s1 |
InChI Key |
RXDMDJONCYNGLE-GHKFKJOGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1C(C(C(C(O1)O)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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